![molecular formula C17H18O2 B2969492 2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane CAS No. 19574-78-8](/img/structure/B2969492.png)
2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane” is a chemical compound with the molecular formula C17H18O2 and a molecular weight of 254.33 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H18O2/c1-13-7-9-15(10-8-13)17(19-12-16-11-18-16)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
- The compound has been used in the synthesis of polymers with specific structural features. For instance, a study demonstrated the polymerization of a similar oxirane compound leading to a polyether with a carbonyl–aromatic π-stacked structure. This structure is significant due to its potential intramolecular charge transfer interactions (Merlani et al., 2015).
Organic Synthesis and Catalysis
- In organic synthesis, oxirane compounds have been used as reagents for various chemical transformations. For example, a study demonstrated the use of a related oxirane in nucleophilic epoxidation processes with moderate to high diastereoselectivity (Jackson, Standen & Clegg, 1991).
- Another study involved the synthesis of oxiranes and oxetanes from halohydrins using organoantimony(V) alkoxide, highlighting the utility of oxirane compounds in generating cyclic structures (Fujiwara et al., 1990).
Analytical Chemistry
- Oxirane compounds have been utilized in the development of analytical reagents. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been used as a reagent for determining the enantiomeric excess of α-chiral amines, showcasing its application in chiral analysis (Rodríguez-Escrich et al., 2005).
Pharmacology and Biochemistry
- Studies have explored the biological properties of oxirane compounds and their analogs, particularly in antioxidant and antilipase activities. For instance, methyl chavicol and its synthetic analogue showed potential as antioxidant and antilipase agents based on in vitro and in silico assays (Santos et al., 2018).
Materials Science
- Oxirane compounds have applications in materials science, particularly in the synthesis of liquid crystalline polyethers and electrochromic materials. A study on the synthesis and thermal properties of side-chain liquid crystalline polyethers with racemic and chiral backbones utilized oxirane derivatives (Taton et al., 1994).
Corrosion Inhibition
- In the field of corrosion science, aromatic epoxy monomers derived from oxirane compounds have been investigated for their anticorrosive behavior on carbon steel in acidic solutions. This showcases the potential of oxirane derivatives in industrial applications (Dagdag et al., 2019).
Zukünftige Richtungen
The future directions for “2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane” would depend on the specific field of study or application. In general, oxiranes are an important class of compounds in organic chemistry and materials science, and research continues into new methods of synthesis and applications for these compounds .
Eigenschaften
IUPAC Name |
2-[[(4-methylphenyl)-phenylmethoxy]methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-7-9-15(10-8-13)17(19-12-16-11-18-16)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFBFSPUPJAMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

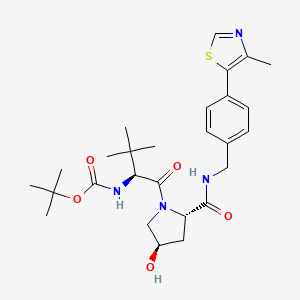

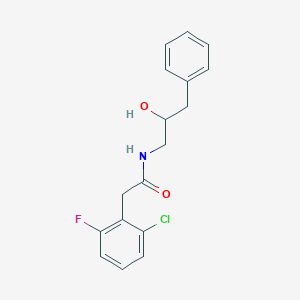

![4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine](/img/structure/B2969415.png)
![11b-methyl-3-oxo-1H,2H,3H,5H,6H,11H,11bH-indolo[3,2-g]indolizine-5-carboxylic acid](/img/structure/B2969416.png)
![Tert-butyl 2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2969417.png)
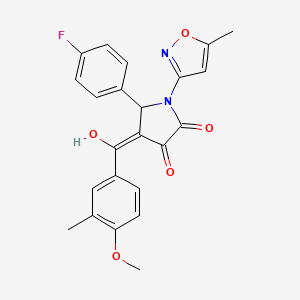
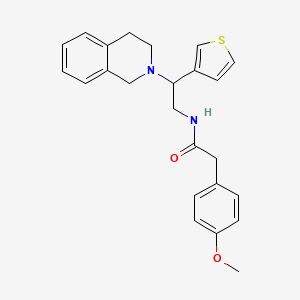
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2969424.png)
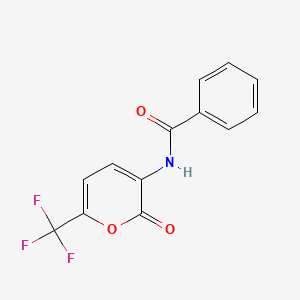


![3-butyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)